molecular formula C12H15N3O2 B13551615 Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate

Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate

Cat. No.: B13551615
M. Wt: 233.27 g/mol
InChI Key: IPVMCRLCFSHABB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate typically involves multicomponent reactions, condensation reactions, and oxidative coupling . One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its efficiency and high yield of the target product.

Industrial Production Methods

Industrial production of this compound often employs solvent- and catalyst-free synthesis methods to enhance sustainability and reduce costs . These methods are designed to be scalable and environmentally friendly, making them suitable for large-scale production.

Mechanism of Action

The mechanism of action of methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as zolpidem and alpidem . These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their substituents and specific applications.

Uniqueness

Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate is unique due to its specific functional groups, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate (CAS: 1496929-67-9) is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound contains an imidazo[1,2-a]pyridine moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C9H12N4O2\text{C}_9\text{H}_{12}\text{N}_4\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Inhibition of Enzymes : Preliminary studies suggest that compounds related to imidazo[1,2-a]pyridine derivatives can exhibit inhibitory effects on enzymes such as ENPP1, which plays a role in cancer immunotherapy by regulating the cGAS-STING pathway .
  • Anti-inflammatory Properties : Similar compounds have been reported to inhibit Interleukin-1 Receptor Associated Kinases (IRAKs), which are involved in inflammatory responses .

Pharmacological Effects

Research indicates that this compound may possess several pharmacological properties:

  • Antitumor Activity : In vitro studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, related compounds demonstrated significant growth inhibition in MDA-MB-231 triple-negative breast cancer cells with IC50 values in the nanomolar range .
  • Neuroprotective Effects : Some derivatives have shown promise in treating neurodegenerative diseases by modulating β-secretase activity, which is crucial in the pathogenesis of Alzheimer's disease .
  • Metabolic Stability : Compounds similar to this compound exhibit favorable pharmacokinetic profiles with good oral bioavailability and metabolic stability .

Case Studies and Research Findings

Several studies have investigated the biological activity of imidazo[1,2-a]pyridine derivatives:

StudyFindings
Study A (2024)Identified a related imidazo derivative as a potent ENPP1 inhibitor with an IC50 of 5.70 nM, enhancing STING pathway activity and showing promising antitumor efficacy when combined with anti-PD-1 therapy .
Study B (2023)Demonstrated that another derivative exhibited significant anti-inflammatory effects through IRAK inhibition, suggesting potential applications in treating autoimmune diseases .
Study C (2024)Reported on the neuroprotective effects of imidazo derivatives against oxidative stress in neuronal cells, highlighting their potential in neurodegenerative disease models .

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

methyl 4-amino-3-imidazo[1,2-a]pyridin-2-ylbutanoate

InChI

InChI=1S/C12H15N3O2/c1-17-12(16)6-9(7-13)10-8-15-5-3-2-4-11(15)14-10/h2-5,8-9H,6-7,13H2,1H3

InChI Key

IPVMCRLCFSHABB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(CN)C1=CN2C=CC=CC2=N1

Origin of Product

United States

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